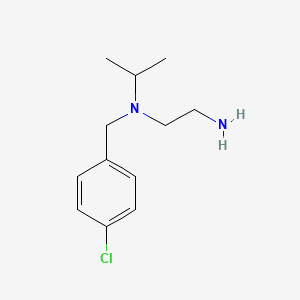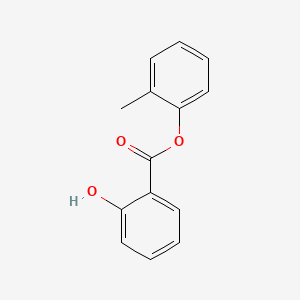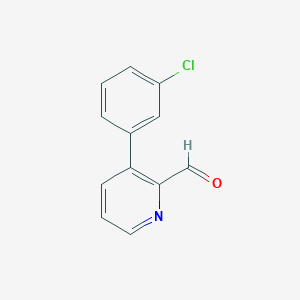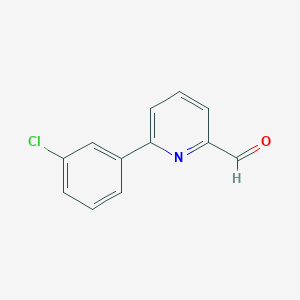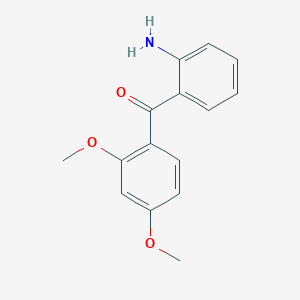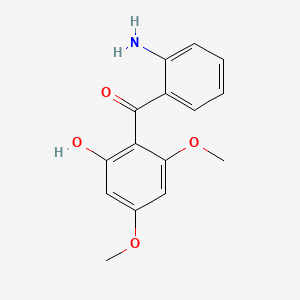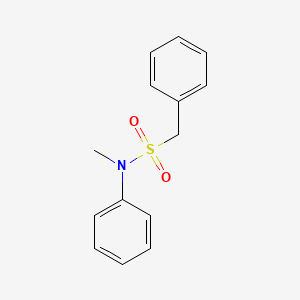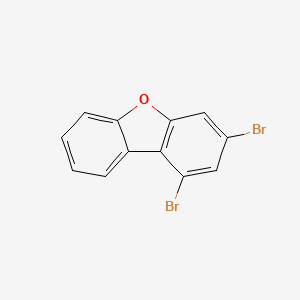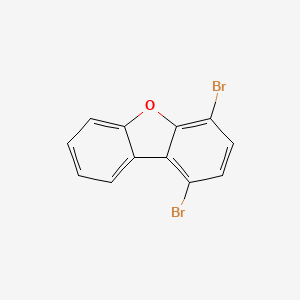
1H-Indole, 1-(chloroacetyl)-
Descripción general
Descripción
Synthesis Analysis
- In a study conducted in 2020, researchers obtained new 1H-Indole derivatives by reacting indole with chloroacetylchloride. These derivatives exhibited significant antimicrobial activity against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as antifungal activity against Aspergillus niger and Candida albicans. This research highlights the potential of 1H-Indole derivatives in developing new antimicrobial agents .
- In 2003, an effective synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one from 1H-indole was described. This compound’s selectively substituted derivatives may have biological interest, particularly in the realm of aldose reductase inhibitory potential .
- A 2008 study demonstrated the use of trityl chloride as an efficient organic catalyst for the preparation of bis(1H-indol-3-yl)methanes at room temperature. This method is significant for the synthesis of compounds with pharmacological and biological properties, highlighting the role of 1H-indole in pharmaceutical chemistry .
Molecular Structure Analysis
The molecular formula of 1H-Indole, 1-(chloroacetyl)- is C₁₀H₈ClNO . The chloroacetyl group is attached to the 1-position of the indole ring, resulting in a chloro-substituted indole .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its reactivity lies in the chloroacetyl group. Researchers have explored its potential applications in organic synthesis , medicinal chemistry , and drug discovery due to the diverse biological activities associated with indole derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study conducted in 2020 explored the synthesis of new 1H-Indole derivatives, which were obtained by reacting indole with chloroacetylchloride. These derivatives exhibited significant antimicrobial activity against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as antifungal activity against Aspergillus niger and Candida albicans. This research highlights the potential of 1H-Indole derivatives in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Facile Preparation for Biological Interest
In 2003, a study described the effective synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one from 1H-indole. The significance lies in the compound's potential for selectively substituted derivatives, which may have biological interest, particularly in the realm of aldose reductase inhibitory potential (Chemical & Pharmaceutical Bulletin, 2003).
Organic Catalyst for Synthesis
A 2008 study demonstrated the use of trityl chloride as an efficient organic catalyst for the preparation of bis(1H-indol-3-yl)methanes at room temperature. This method is significant for the synthesis of compounds with pharmacological and biological properties, highlighting the role of 1H-indole in pharmaceutical chemistry (Synthesis, 2008).
Structural Analysis and Biological Activity
The synthesis and elucidation of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was reported in 2019. The study focused on understanding the molecular packing and interactions within the crystal structure using Hirshfeld surface analysis and DFT calculations. This compound's synthesis is relevant due to the indole nucleus's role in various biological activities, such as anti-tumor and anti-inflammatory actions (Journal of Molecular Structure, 2019).
Anti-inflammatory Agent Synthesis
In 2022, research was conducted on the preparation of new chalcone derivatives with 1H-indole as a key component. These derivatives were evaluated for their anti-inflammatory activity, demonstrating the therapeutic potential of 1H-indole derivatives in medicinal chemistry (Current Drug Discovery Technologies, 2022).
Propiedades
IUPAC Name |
2-chloro-1-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOZRGMJVCIVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455788 | |
| Record name | 1H-Indole, 1-(chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-53-7 | |
| Record name | 1H-Indole, 1-(chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



